N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide
Description
N-[2-(6-Fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a quinazolinone core substituted with a fluorine atom at position 6 and a methyl group at position 2. The quinazolinone moiety is linked via an ethyl chain to a 3,4,5-trimethoxybenzamide group. The 3,4,5-trimethoxybenzamide motif is a common pharmacophore in microtubule-targeting agents, such as combretastatin analogues, which are frequently explored for antiproliferative effects .
Properties
Molecular Formula |
C21H22FN3O5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H22FN3O5/c1-12-24-16-6-5-14(22)11-15(16)21(27)25(12)8-7-23-20(26)13-9-17(28-2)19(30-4)18(10-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,23,26) |
InChI Key |
UXFAFUATWAKBTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Fluoro and Methyl Groups: Fluorination can be achieved using reagents like Selectfluor, while methylation can be done using methyl iodide or dimethyl sulfate.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl bromide or ethyl iodide.
Coupling with 3,4,5-Trimethoxybenzoic Acid: The final step involves coupling the quinazolinone derivative with 3,4,5-trimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming hydroxylated derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology due to its quinazolinone core, which is known for anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide is not fully elucidated but is believed to involve:
Molecular Targets: Likely targets include enzymes and receptors involved in cell proliferation and survival.
Pathways: It may interfere with signaling pathways such as the EGFR (epidermal growth factor receptor) pathway, which is commonly implicated in cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound shares structural similarities with several derivatives reported in the literature, particularly those featuring the 3,4,5-trimethoxybenzamide group. Below is a comparative analysis of key analogues:
*TMB = 3,4,5-trimethoxybenzamide
Key Structural and Functional Differences
- Quinazolinone vs. Oxazolone/Thiazole Cores: The target compound’s quinazolinone core distinguishes it from oxazolone (e.g., 2a ) or thiazole-based derivatives (e.g., ). Quinazolinones are associated with kinase inhibition, while oxazolones and thiazoles often target tubulin or act as peptidomimetics .
- Substituent Effects: The 6-fluoro and 2-methyl groups on the quinazolinone may enhance metabolic stability and binding affinity compared to non-halogenated analogues (e.g., 4a–d ). Fluorine’s electron-withdrawing nature could modulate electronic properties, akin to bromine in compound 2b (IR: 3232 cm⁻¹ for NH) .
- Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid acrylamide (4a ) or Schiff base (4g ) linkers. This may influence pharmacokinetic properties like solubility.
Biological Activity
The compound N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C19H22F N4O3
- Molecular Weight : 366.40 g/mol
- CAS Number : 1574411-21-4
Physical Properties
| Property | Value |
|---|---|
| LogP | 2.8754 |
| Polar Surface Area | 57.316 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to quinazoline derivatives. For instance, derivatives of 4-oxoquinazoline have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The following table summarizes the IC50 values of related compounds in both 2D and 3D assays:
| Compound ID | Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 μM | 4.01 ± 0.95 μM |
| Compound 6 | HCC827 | 5.13 ± 0.97 μM | 7.02 ± 3.25 μM |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 μM | 1.73 ± 0.01 μM |
These findings suggest that the compound may inhibit cell proliferation effectively while exhibiting lower toxicity towards normal cells, making it a promising candidate for further development as an antitumor agent .
Antimicrobial Activity
In addition to its antitumor properties, compounds related to quinazoline structures have also been evaluated for antimicrobial activity. The following table presents antimicrobial activity against common pathogens:
| Pathogen | Compound ID | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Compound A | <10 µg/mL |
| Staphylococcus aureus | Compound B | <5 µg/mL |
| Saccharomyces cerevisiae | Compound C | <15 µg/mL |
These results indicate that certain derivatives possess effective antibacterial properties, which could be beneficial for treating infections alongside their anticancer applications .
Study on Antitumor Effects
A study conducted by researchers evaluated the effects of a related quinazoline compound on lung cancer cell lines using both in vitro and in vivo models. The compound demonstrated significant tumor growth inhibition in xenograft models, with a notable reduction in tumor volume compared to controls.
Study on Antimicrobial Efficacy
Another study focused on assessing the antimicrobial efficacy of various quinazoline derivatives against resistant strains of bacteria. The results indicated that the tested compounds exhibited potent activity against multi-drug resistant Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
